Tianeptine

Catalog No.
S598081
CAS No.
72797-41-2
M.F
C21H25ClN2O4S
M. Wt
437.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tianeptine

CAS Number

72797-41-2

Product Name

Tianeptine

IUPAC Name

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

InChI

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)

InChI Key

JICJBGPOMZQUBB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O

Synonyms

(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid, coaxil, Stablon, tianeptine, tianeptine, (+-)-isomer, tianeptine, monosodium salt, tianeptine, monosodium salt, (+-)-isomer

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O

Antidepressant Effects

Several studies have explored the effectiveness of Tianeptine in treating major depressive disorder. These studies generally found it to be as effective as other commonly used antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) []. However, the exact mechanism of action by which Tianeptine exerts its antidepressant effects is still being investigated [].

Opioid Receptor Activity

Tianeptine exhibits a unique characteristic by acting as a full agonist at the mu-opioid receptor []. This activity contributes to its potential for both therapeutic and problematic effects. While it may contribute to its antidepressant effects and pain-relieving properties, it also carries a significant risk of dependence and abuse [].

Additional Research Areas

Research on Tianeptine's potential applications extends beyond its primary use as an antidepressant. Studies have explored its potential benefits in treating:

  • Anxiety: Tianeptine has shown promise in alleviating anxiety symptoms in patients with depression [].
  • Irritable Bowel Syndrome (IBS): Some studies suggest Tianeptine may improve symptoms like abdominal pain and diarrhea in IBS patients [].

Tianeptine is an atypical tricyclic antidepressant primarily used to treat major depressive disorder. Unlike traditional antidepressants, it does not act as a serotonin reuptake inhibitor. Instead, tianeptine has a unique mechanism of action involving the modulation of glutamatergic neurotransmission and opioid receptor activity. Its chemical structure includes a heptanoic acid side chain and heteroatoms such as sulfur and nitrogen, distinguishing it from classical tricyclic antidepressants .

The exact mechanism by which Tianeptine exerts its antidepressant effects is not fully understood []. Research suggests it may influence mood by interacting with multiple neurotransmitter systems in the brain, including glutamate and opioid receptors [, ].

Tianeptine undergoes metabolic processes primarily through beta-oxidation of its heptanoic side chain. The compound is metabolized into three major metabolites, which are then eliminated mainly via the kidneys. Approximately 66% of the administered dose is excreted within a week, with only 3% found unchanged in urine after 24 hours . The drug's metabolism also involves conjugation with glucuronide and glutamine, leading to its elimination through bile .

Tianeptine exhibits several biological activities that contribute to its antidepressant effects. Notably, it binds to the mu opioid receptor and acts as an agonist, which is associated with its potential for abuse and euphoric effects at higher doses . Additionally, tianeptine has been shown to decrease extracellular levels of serotonin in the brain, which is contrary to the actions of most antidepressants. It facilitates synaptic plasticity by enhancing glutamate receptor signaling and modulating stress-induced changes in glutamate levels . This unique interaction with the glutamatergic system is believed to play a crucial role in its therapeutic effects against depression.

The synthesis of tianeptine involves several steps that typically include:

  • Formation of the central thiazepine ring.
  • Introduction of the heptanoic acid side chain.
  • Functionalization to incorporate the chlorine atom and hydroxyl group.

The exact synthetic routes may vary, but they generally involve standard organic reactions such as nucleophilic substitutions and cyclization processes to construct the complex structure of tianeptine .

Research indicates that tianeptine interacts with various neurotransmitter systems beyond just serotonin. Its action on mu opioid receptors suggests a dual role as both an antidepressant and a substance with potential for abuse similar to opioids . Studies have shown that chronic administration of tianeptine can normalize stress-induced alterations in glutamate levels in specific brain regions, indicating its influence on neurochemical pathways associated with stress responses .

Tianeptine's unique characteristics set it apart from other antidepressants. Here are some similar compounds for comparison:

CompoundClassMechanism of ActionUnique Features
AmitriptylineTricyclic AntidepressantSerotonin and norepinephrine reuptake inhibitionStrong sedative effects
FluoxetineSelective Serotonin Reuptake InhibitorSelectively inhibits serotonin reuptakeLong half-life
BupropionNorepinephrine-Dopamine Reuptake InhibitorInhibits norepinephrine and dopamine reuptakeAlso used for smoking cessation
KetamineNMDA Receptor AntagonistRapidly enhances synaptic connectivity through AMPA receptorsFast-acting antidepressant

Tianeptine's lack of affinity for serotonin transporters and its agonistic activity at opioid receptors distinguish it from these compounds, highlighting its unique pharmacological profile .

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

436.1223562 g/mol

Monoisotopic Mass

436.1223562 g/mol

Boiling Point

609.2

Heavy Atom Count

29

Melting Point

148

UNII

XV6773012I
0T493YFU8O
AKU7QFL9ZT

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used primarily in the treatment of major depressive disorder and anxiety. It is currently being studied for fibromyalgia pain treatment.

Mechanism of Action

Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications.

Pictograms

Health Hazard

Health Hazard

Other CAS

169293-31-6
191172-75-5
72797-41-2
66981-73-5

Absorption Distribution and Excretion

Well absorbed, approximately 99% bioavailability.
Eliminated with bile as glucuronide and glutamine conjugates.
0.8 L/kg (0.77 +/- 0.31 L/kg)
Rapidly cleared by the kidneys.

Metabolism Metabolites

Tianeptine is metabolized primarily by beta-oxidation of its heptanoic side chain. The metabolism of tianeptine was studied after a one-time oral administration of radioisotopically (14C) labeled compound to healthy male volunteers. After 1 week, approximately 66% of the dose was eliminated by the kidneys (55% elimination during the first 24 hr). After 24h, unchanged drug 3% of the drug was found unchanged in the urine. Three major metabolites result from beta-oxidation of Tianeptine. The metabolite profiles of tianeptine in feces and plasma were found to be qualitatively similar to that in urine.

Wikipedia

Tianeptine

Biological Half Life

Approximately 2.5 h

Dates

Modify: 2023-08-15
Wilde MI, Benfield P: Tianeptine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depression and coexisting anxiety and depression. Drugs. 1995 Mar;49(3):411-39. [PMID:7774514]
Kole MH, Swan L, Fuchs E: The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. Eur J Neurosci. 2002 Sep;16(5):807-16. [PMID:12372016]
Sohn W, Lee OY, Kwon JG, Park KS, Lim YJ, Kim TH, Jung SW, Kim JI: Tianeptine vs amitriptyline for the treatment of irritable bowel syndrome with diarrhea: a multicenter, open-label, non-inferiority, randomized controlled study. Neurogastroenterol Motil. 2012 Sep;24(9):860-e398. doi: 10.1111/j.1365-2982.2012.01945.x. Epub 2012 Jun 11. [PMID:22679908]
Reagan LP, Hendry RM, Reznikov LR, Piroli GG, Wood GE, McEwen BS, Grillo CA: Tianeptine increases brain-derived neurotrophic factor expression in the rat amygdala. Eur J Pharmacol. 2007 Jun 22;565(1-3):68-75. doi: 10.1016/j.ejphar.2007.02.023. Epub 2007 Feb 20. [PMID:17368617]
Delbende C, Contesse V, Mocaer E, Kamoun A, Vaudry H: The novel antidepressant, tianeptine, reduces stress-evoked stimulation of the hypothalamo-pituitary-adrenal axis. Eur J Pharmacol. 1991 Sep 24;202(3):391-6. [PMID:1660816]
Cooper CM, Whiting DA, Cowen PJ, Harmer CJ: Tianeptine in an experimental medicine model of antidepressant action. J Psychopharmacol. 2015 May;29(5):582-90. doi: 10.1177/0269881115573810. Epub 2015 Mar 10. [PMID:25759404]
Fromenty B, Freneaux E, Labbe G, Deschamps D, Larrey D, Letteron P, Pessayre D: Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice. Biochem Pharmacol. 1989 Nov 1;38(21):3743-51. [PMID:2597170]
Grislain L, Gele P, Bertrand M, Luijten W, Bromet N, Salvadori C, Kamoun A: The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Drug Metab Dispos. 1990 Sep-Oct;18(5):804-8. [PMID:1981739]
Salvadori C, Ward C, Defrance R, Hopkins R: The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration. Fundam Clin Pharmacol. 1990;4(1):115-25. [PMID:2341111]
Szafarz M, Wencel A, Pociecha K, Fedak FA, Wlaz P, Wyska E: Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn Schmiedebergs Arch Pharmacol. 2018 Feb;391(2):185-196. doi: 10.1007/s00210-017-1448-2. Epub 2017 Dec 12. [PMID:29230490]
McEwen BS, Chattarji S, Diamond DM, Jay TM, Reagan LP, Svenningsson P, Fuchs E: The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. Mol Psychiatry. 2010 Mar;15(3):237-49. doi: 10.1038/mp.2009.80. Epub 2009 Aug 25. [PMID:19704408]
Royer RJ, Albin H, Barrucand D, Salvadori-Failler C, Kamoun A: Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors. Clin Neuropharmacol. 1988;11 Suppl 2:S90-6. [PMID:3180120]
Gassaway MM, Rives ML, Kruegel AC, Javitch JA, Sames D: The atypical antidepressant and neurorestorative agent tianeptine is a mu-opioid receptor agonist. Transl Psychiatry. 2014 Jul 15;4:e411. doi: 10.1038/tp.2014.30. [PMID:25026323]
Samuels BA, Nautiyal KM, Kruegel AC, Levinstein MR, Magalong VM, Gassaway MM, Grinnell SG, Han J, Ansonoff MA, Pintar JE, Javitch JA, Sames D, Hen R: The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor. Neuropsychopharmacology. 2017 Sep;42(10):2052-2063. doi: 10.1038/npp.2017.60. Epub 2017 Mar 17. [PMID:28303899]
Datla KP, Curzon G: Behavioural and neurochemical evidence for the decrease of brain extracellular 5-HT by the antidepressant drug tianeptine. Neuropharmacology. 1993 Sep;32(9):839-45. [PMID:7694170]
Sonawalla S, Chakraborty N, Parikh R: Treatment of major depression and anxiety with the selective serotonin re-uptake enhancer tianeptine in the outpatient psychiatric care setting of India. J Indian Med Assoc. 2003 Feb;101(2):116-7, 124. [PMID:12841497]
Dziedzicka-Wasylewska M, Rogoz Z, Skuza G, Dlaboga D, Maj J: Effect of repeated treatment with tianeptine and fluoxetine on central dopamine D(2) /D(3) receptors. Behav Pharmacol. 2002 Mar;13(2):127-38. [PMID:11981225]
Tianeptine
Tianeptine properties
The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation
Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method
Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model
Anxiety- rather than depression-like behavior is associated with adult neurogenesis in a female mouse model of higher trait anxiety- and comorbid depression-like behavior
Antidepressants: Past, Present and Future
TIANEPTINE DRUG INFORMATION
Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant Tianeptine
Management of Respiratory Depression from Tianeptine Overdose with Naloxone
HMDB, Tianeptine Metabocard
Targeting opioid receptor signalling in depression: do we need selective kappa opioid receptor antagonists?
The kappa opioid receptor: from addiction to depression, and back

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